molecular formula C8H8Na2O5 B8061699 Endothal-sodium

Endothal-sodium

Cat. No. B8061699
M. Wt: 230.13 g/mol
InChI Key: XRHVZWWRFMCBAZ-VOWQPRLISA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Endothal-sodium is a useful research compound. Its molecular formula is C8H8Na2O5 and its molecular weight is 230.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Endothal-sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Endothal-sodium including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Vascular Responses in Hypertensive Rats : Endothelium-dependent relaxations are significantly depressed in hypertensive Dahl rats fed a high sodium diet, indicating that high sodium intake adversely affects endothelial function (Lüscher, Raij, & Vanhoutte, 1987).

  • Endothelin-Induced Chronic Hypertension : Elevated blood levels of endothelin, a potent vasoconstrictor, can cause maintained hypertension without sodium or water retention, suggesting a role in hypertension management (Mortensen, Pawloski, Kanagy, & Fink, 1990).

  • Effects on Sodium-Induced Hypertension : ET(A) receptor blockade in salt-sensitive hypertension indicates that endothelin-1 acts as a mediator of vascular dysfunction and aortic hypertrophy. Antagonism of this receptor may lower vascular endothelin-1 content and improve endothelial function (Barton, d’Uscio, Shaw, Meyer, Moreau, & Lüscher, 1998).

  • Dietary Sodium Restriction and Vascular Function : Dietary sodium restriction can reverse vascular endothelial dysfunction in adults with elevated systolic blood pressure, enhancing nitric oxide bioavailability and reducing oxidative stress (Jablonski et al., 2013).

  • Endothal as an Aquatic Herbicide : Endothal has been studied for its effectiveness as a blossom thinner in red ‘Delicious’ apples, indicating a potential application in agriculture (Bound & Jones, 1997).

properties

IUPAC Name

disodium;(1R,4S)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2/t3-,4+,5?,6?;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHVZWWRFMCBAZ-VOWQPRLISA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(C([C@@H]1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Na2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Endothal-sodium

CAS RN

129-67-9
Record name Endothal-sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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